An In-depth Technical Guide to Piperonyl Chloride and its Analogs for Drug Development Professionals
An In-depth Technical Guide to Piperonyl Chloride and its Analogs for Drug Development Professionals
Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. The information contained herein should not be used for any illegal activities. All chemical handling and experimentation should be conducted in accordance with appropriate safety protocols and regulations.
Executive Summary
The 1,3-benzodioxole moiety is a significant pharmacophore found in numerous natural and synthetic bioactive compounds. This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of two key intermediates: Piperonyl Chloride (5-(chloromethyl)-1,3-benzodioxole) and its close analog, Piperonyloyl Chloride (1,3-benzodioxole-5-carbonyl chloride). Due to the similarity in their common names, these two compounds are often a source of confusion. This paper will clearly distinguish between them, presenting their individual properties and synthetic routes. Furthermore, it will explore the implication of the 1,3-benzodioxole scaffold in modulating key signaling pathways relevant to drug discovery, such as NF-κB, MAPK, and PPARγ, providing a foundation for their application in the development of novel therapeutics.
Introduction: The 1,3-Benzodioxole Scaffold
The 1,3-benzodioxole functional group is a prevalent structural motif in a variety of natural products, including safrole, piperine, and sesamin.[1] Its unique electronic and steric properties make it a valuable component in medicinal chemistry, contributing to the biological activity of many compounds.[2] Derivatives of 1,3-benzodioxole have demonstrated a wide range of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2]
This guide focuses on two important chlorinated derivatives of 1,3-benzodioxole that serve as versatile building blocks in organic synthesis:
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Piperonyl Chloride (5-(chloromethyl)-1,3-benzodioxole): Characterized by a chloromethyl group attached to the benzodioxole ring. This benzylic chloride is a reactive intermediate for introducing the piperonylmethyl group.
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Piperonyloyl Chloride (1,3-benzodioxole-5-carbonyl chloride): Features a carbonyl chloride (acyl chloride) group. This compound is a key reagent for creating amide and ester linkages, incorporating the piperonyloyl moiety into larger molecules.
Understanding the distinct properties and reactivity of these two compounds is crucial for their effective utilization in synthetic and medicinal chemistry.
Chemical Structure and Properties
A clear distinction between Piperonyl Chloride and Piperonyloyl Chloride is essential. The primary structural difference lies in the functional group attached to the 1,3-benzodioxole core.
Physicochemical Properties
The quantitative physicochemical properties of both compounds are summarized below for easy comparison.
Table 1: Physicochemical Data for Piperonyl Chloride
| Property | Value | References |
| CAS Number | 20850-43-5 | [3][4] |
| Molecular Formula | C₈H₇ClO₂ | [3][4] |
| Molecular Weight | 170.59 g/mol | [4] |
| Appearance | Colorless to clear yellow liquid/solid | [3][4] |
| Melting Point | 20.5 °C | [4] |
| Boiling Point | 97-100 °C @ 1 mmHg | [4] |
| Density | 1.312 - 1.32 g/cm³ | [3][4] |
| Solubility | Soluble in Chloroform, Methanol. Insoluble in water. | [3][4] |
| Refractive Index | ~1.566 | [4] |
Table 2: Physicochemical Data for Piperonyloyl Chloride
| Property | Value | References |
| CAS Number | 25054-53-9 | [5] |
| Molecular Formula | C₈H₅ClO₃ | [5] |
| Molecular Weight | 184.58 g/mol | [5] |
| Appearance | Off-white to crystalline powder | [6] |
| Melting Point | 78-79 °C | [5] |
| Boiling Point | 155 °C @ 25 mmHg | [5] |
| Density | ~1.396 g/cm³ (estimate) | |
| Solubility | Soluble in Chloroform. |
Structural Details: Bond Lengths and Angles
Experimental Protocols
The following sections detail common synthetic procedures for both piperonyl chloride and piperonyloyl chloride.
Synthesis of Piperonyl Chloride (5-(chloromethyl)-1,3-benzodioxole)
Piperonyl chloride is typically synthesized via chloromethylation of 1,3-benzodioxole.
Methodology: Chloromethylation of 1,3-Benzodioxole
This procedure is adapted from known chloromethylation methods.
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Reaction Setup: To a stirred solution of 1,3-benzodioxole in a suitable inert solvent (e.g., toluene, dichloromethane), add paraformaldehyde or an aqueous formaldehyde solution.
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Reagent Addition: Cool the mixture in an ice bath. Slowly bubble anhydrous hydrogen chloride gas through the solution, or add concentrated hydrochloric acid dropwise while maintaining a low temperature. A Lewis acid catalyst such as zinc chloride may be added to facilitate the reaction.
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Reaction: Allow the mixture to stir at a controlled temperature (e.g., 0-25 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Work-up: Once the reaction is complete, pour the mixture into ice-water. Separate the organic layer. Wash the organic phase sequentially with water, a dilute sodium bicarbonate solution, and finally with brine.
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Isolation: Dry the organic layer over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
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Purification: The crude product can be further purified by vacuum distillation to yield pure piperonyl chloride.
Synthesis of Piperonyloyl Chloride (1,3-benzodioxole-5-carbonyl chloride)
Piperonyloyl chloride is prepared from its corresponding carboxylic acid, piperonylic acid (1,3-benzodioxole-5-carboxylic acid).
Methodology: Chlorination of Piperonylic Acid
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Reaction Setup: In a fume hood, suspend piperonylic acid in an inert, dry solvent such as toluene or dichloromethane in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap (for HCl and SO₂).
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Reagent Addition: Add thionyl chloride (SOCl₂), typically in a slight excess (e.g., 1.1 to 1.5 equivalents), to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction.
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Reaction: Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (HCl and SO₂) ceases and the solid piperonylic acid has completely dissolved.
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Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride and solvent under reduced pressure.
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Purification: The crude piperonyloyl chloride, which is often a solid at room temperature, can be purified by recrystallization from a suitable solvent (e.g., hexane) or by vacuum distillation.
Reactivity and Role in Drug Discovery
The distinct functionalities of piperonyl chloride and piperonyloyl chloride dictate their applications in synthesis.
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Piperonyl Chloride is an effective electrophile in nucleophilic substitution reactions. It is used to introduce the 3,4-(methylenedioxy)benzyl group, which is found in various pharmacologically active molecules. It serves as a reagent in the synthesis of certain anti-proliferative hydroxyguanidine compounds.[4]
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Piperonyloyl Chloride is a potent acylating agent.[5] It readily reacts with nucleophiles such as amines and alcohols to form stable amide and ester bonds, respectively. This reactivity is extensively used to synthesize a wide array of derivatives for structure-activity relationship (SAR) studies. Derivatives have shown potential as antimicrobial and insecticidal agents, and possess analgesic and anti-inflammatory properties.[5]
Involvement in Biological Signaling Pathways
While piperonyl chloride and piperonyloyl chloride are primarily synthetic intermediates, the 1,3-benzodioxole core they provide is present in many molecules that modulate key cellular signaling pathways. The study of piperine, the pungent compound from black pepper which contains this moiety, has provided significant insight.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival.[8][9] Dysregulation of this pathway is implicated in inflammatory diseases and cancer.[10] Some piperine derivatives have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling cascade.[1] This inhibition can occur at various points, such as preventing the degradation of the IκB inhibitor, which would otherwise release NF-κB to translocate to the nucleus and activate pro-inflammatory gene transcription.
MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) cascade is another crucial pathway that transduces extracellular signals to intracellular responses, regulating cell proliferation, differentiation, and stress responses.[11][12] The MAPK pathway is often hyperactivated in various cancers.[13] Similar to the NF-κB pathway, piperine has been reported to modulate MAPK signaling, suggesting that derivatives of piperonyl chloride could be explored for their effects on this pathway, particularly in the context of cancer and inflammation.[1]
PPARγ Signaling Pathway
Peroxisome Proliferator-Activated Receptor gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and plays a critical role in glucose and lipid metabolism.[14][15] PPARγ agonists, such as the thiazolidinediones, are used as insulin sensitizers in the treatment of type 2 diabetes. Recent studies have identified piperine derivatives as potential PPARγ agonists.[16] This suggests that the 1,3-benzodioxole scaffold could be a valuable starting point for designing novel modulators of PPARγ for metabolic diseases.
Conclusion
Piperonyl chloride and piperonyloyl chloride are structurally distinct but related chemical intermediates that provide access to the pharmacologically significant 1,3-benzodioxole scaffold. A clear understanding of their respective chemical properties, structures, and synthetic routes is paramount for their application in drug discovery and development. The established link between 1,3-benzodioxole-containing molecules and the modulation of critical cellular pathways like NF-κB, MAPK, and PPARγ highlights the potential of these building blocks in generating novel therapeutic agents for a range of diseases, including cancer, inflammation, and metabolic disorders. This guide serves as a foundational resource for researchers aiming to leverage the unique characteristics of these compounds in their synthetic and medicinal chemistry programs.
References
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- 12. MAP Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cusabio.com [cusabio.com]
- 14. Frontiers | PPARgamma in Metabolism, Immunity, and Cancer: Unified and Diverse Mechanisms of Action [frontiersin.org]
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